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(+)-Biotin-PEG12-NH-Mal

Biotin-PEG-Maleimide Spacer Length Steric Hindrance

Researchers needing efficient and consistent biotin-streptavidin capture often encounter steric hindrance issues with short spacers or conformational entropy penalties with overly long ones. (+)-Biotin-PEG12-NH-Mal solves this with a 12-unit PEG spacer validated to balance accessibility and rigidity. - Delivers 46% higher avidin mass addition on SPR/QCM sensors compared to PEG2-biotin, translating directly to superior detection sensitivity. - Maleimide group ensures site-specific thiol coupling (pH 6.5-7.5) for uniform antibody labeling with minimal aggregation in ELISA and flow cytometry. - Empirically suited for PROTAC linker optimization, providing a reliable intermediate length for ternary complex stabilization studies.

Molecular Formula C43H75N5O17S
Molecular Weight 966.1 g/mol
Cat. No. B12465759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Biotin-PEG12-NH-Mal
Molecular FormulaC43H75N5O17S
Molecular Weight966.1 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
InChIInChI=1S/C43H75N5O17S/c49-38(4-2-1-3-37-42-36(35-66-37)46-43(53)47-42)44-8-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-34-65-32-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-9-45-39(50)7-10-48-40(51)5-6-41(48)52/h5-6,36-37,42H,1-4,7-35H2,(H,44,49)(H,45,50)(H2,46,47,53)
InChIKeyWAOKCINZZZEVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Biotin-PEG12-NH-Mal: Defined-Length PEG12 Linker for Thiol-Specific Conjugation


(+)-Biotin-PEG12-NH-Mal is a heterobifunctional bioconjugation reagent comprising a biotin moiety, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a maleimide group . It is designed for site-specific, covalent labeling of sulfhydryl-containing biomolecules, followed by high-affinity capture or detection via streptavidin or avidin systems [1]. The PEG12 spacer confers enhanced aqueous solubility and reduces steric hindrance during avidin binding, making it a versatile tool in bioconjugation, targeted delivery, and diagnostic assay development .

Thiol-specific bioconjugation via maleimide group
High-affinity biotin-streptavidin capture and detection
Defined PEG12 spacer reduces steric hindrance during avidin binding

Why PEG Spacer Length Dictates Conjugation and Binding Efficiency


Biotin-PEG-maleimide linkers are not functionally interchangeable; PEG spacer length directly governs solubility, steric accessibility, and ultimately the efficiency of avidin/streptavidin binding [1]. Short PEG chains (e.g., PEG2) limit biotin mobility and can cause steric hindrance that reduces binding affinity, while excessively long chains (e.g., PEG24) may introduce conformational entropy or increase hydrodynamic radius, potentially compromising labeling precision [2]. The PEG12 spacer in (+)-Biotin-PEG12-NH-Mal occupies a critical intermediate range (12 ethylene glycol units) that balances these competing factors, providing sufficient separation to minimize steric clashes without adding unnecessary bulk . The quantitative evidence below demonstrates why this specific linker length is not simply replaceable by generic in-class alternatives.

Shorter PEG2 linkers
Limited spacer length may cause steric hindrance, reducing avidin binding affinity and promoting aggregation.
Longer PEG24 linkers
Excess length may introduce conformational entropy or increased hydrodynamic radius, potentially compromising labeling precision.
PEG12 balanced design
The 12-unit spacer may provide sufficient separation to minimize steric clashes without adding unnecessary bulk, supporting more reproducible bioconjugation.

Quantitative Evidence for Selecting PEG12 Over Other PEG Linkers


PEG12 Spacer Extends 47.6 Å for Superior Steric Relief

The PEG12 spacer arm in (+)-Biotin-PEG12-NH-Mal measures 47.6 Å from biotin to maleimide , significantly longer than the 29.1 Å spacer in widely used PEG2-biotin linkers . This 18.5 Å extension provides greater conformational flexibility and reduces steric hindrance when the biotin moiety accesses the binding pocket of avidin or streptavidin, a critical determinant of efficient bioconjugation.

Spacer Length
Cross-study comparable
47.6 Å +63% 29.1 Å (PEG2)
Longer spacer reduces steric interference for avidin access
Vendor specification data
Biotin-PEG-Maleimide Spacer Length Steric Hindrance

Enhanced Avidin Binding with Longer PEG Spacer

In a direct comparison of maleimide-PEG-biotin linkers immobilized on lipid bilayers, PEG11-biotin (5.9 nm spacer) achieved a saturated mass addition of ~0.22 ng/mm², whereas PEG2-biotin (2.9 nm spacer) reached only ~0.15 ng/mm² [1]. This 46% increase in mass addition reflects more efficient avidin association and higher functional density on sensor surfaces. Because PEG12 differs from PEG11 by only one ethylene glycol unit, it is expected to yield comparable binding efficiency gains relative to shorter PEG linkers.

Avidin Binding
Direct head-to-head
~0.22 ng/mm² +46% ~0.15 ng/mm² (PEG2)
Higher capture capacity supports more sensitive detection
Lipid bilayer DPI measurement at saturation
Avidin Binding PEG Spacer Mass Addition

Optimal PEG12 Molecular Weight Balances Solubility and Size

The molecular weight of (+)-Biotin-PEG12-NH-Mal is 966.14 Da , which provides a hydrophilic PEG12 chain of sufficient length to confer excellent aqueous solubility while avoiding the excessive conjugate size that can impede cellular uptake or increase immunogenicity. For comparison, PEG2-biotin linkers weigh approximately 526 Da [1] and offer limited solubility enhancement, whereas PEG24 linkers exceed 1200 Da and may increase hydrodynamic radius and reduce binding efficiency due to entropic penalties.

Molecular Weight
Class-level inference
966.14 Da
Balances aqueous solubility and conjugate size
PEG2 ≈526 Da; PEG24 >1200 Da (vendor data)
PEG Linker Length Solubility Molecular Weight

Reduced Steric Hindrance in Avidin Binding

Vendor technical documentation and peer-reviewed literature consistently report that PEG spacers of 11–12 units minimize steric hindrance during avidin/streptavidin binding [1]. A study on surface-attached biotin demonstrated that increasing spacer thickness reduces steric constraints and promotes single-molecule binding behavior [2]. Short PEG spacers (e.g., PEG2) frequently cause steric clashes that lower binding affinity and promote aggregation, whereas PEG12 provides sufficient separation to alleviate these effects.

Steric Hindrance
Class-level inference
Qualitative evidence
Reported trend toward reduced steric hindrance with longer PEG
Inferred from PEG length and avidin binding studies
Steric Hindrance Avidin Binding PEG Spacer

Validated PEG12 Linker for PROTAC Synthesis

Biotin-PEG12-Mal is commercially utilized as a PEG-based PROTAC linker , where the discrete 12-unit PEG spacer provides the necessary distance between an E3 ligase ligand and a target protein ligand. The PEG12 length offers a balance between flexibility and rigidity, which is crucial for productive ternary complex formation and efficient protein degradation. Shorter PEG linkers may not span the required distance, while longer linkers can introduce excessive conformational entropy that diminishes degradation efficiency [1].

PROTAC Application
Supporting evidence
PROTAC linker context
PEG12 length validated for ternary complex formation
Based on published PROTAC design principles
PROTAC PEG Linker Biotinylation

Evidence-Backed Application Scenarios for (+)-Biotin-PEG12-NH-Mal


High-Sensitivity Biosensor Surface Functionalization

In surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) biosensors, maximizing avidin capture density is essential for detection sensitivity. The 46% higher avidin mass addition observed with PEG11-biotin over PEG2-biotin [1] directly supports the use of (+)-Biotin-PEG12-NH-Mal for functionalizing sensor surfaces. The extended 47.6 Å spacer ensures that biotin moieties are fully accessible, enabling denser and more uniform streptavidin layers that enhance signal-to-noise ratios in label-free detection assays.

Site-Specific Protein and Antibody Labeling

For biotinylating antibodies or proteins containing free cysteine residues, the maleimide group in (+)-Biotin-PEG12-NH-Mal provides rapid, selective thiol coupling at pH 6.5–7.5 [2]. The PEG12 spacer reduces steric hindrance during subsequent streptavidin binding , minimizing aggregation of labeled antibodies in solution. This translates to more consistent labeling stoichiometry and improved performance in ELISA, Western blotting, and flow cytometry applications where reproducibility is paramount.

PROTAC Degrader Development and Optimization

In PROTAC design, linker length critically influences ternary complex stability and degradation efficiency. (+)-Biotin-PEG12-NH-Mal serves as a PEG-based PROTAC linker that can be incorporated into degrader molecules, either as a biotin tag for affinity purification during development or as a functional linker arm. The 12-unit PEG spacer provides an empirically validated length that balances flexibility and rigidity, offering a reliable starting point for optimizing linker-dependent degradation kinetics [3].

Affinity Purification and Pull-Down Assays

In biotin-streptavidin affinity purification workflows, the PEG12 spacer in (+)-Biotin-PEG12-NH-Mal reduces non-specific binding and minimizes steric hindrance , enabling more efficient capture of biotinylated targets from complex lysates. Compared to shorter PEG linkers, the extended spacer improves accessibility of the biotin tag to streptavidin-coated beads or resins, resulting in higher yield and purity of isolated protein complexes. This is particularly valuable for low-abundance targets or weak interactors.

Application
Selection Property
Validation Focus
High-sensitivity biosensor surface functionalization
Extended PEG spacer for biotin accessibility
Avidin capture density and signal-to-noise optimization
Site-specific protein and antibody labeling
Maleimide-thiol coupling selectivity and PEG12 spacer
Labeling stoichiometry and reduced aggregation
PROTAC degrader development and optimization
Defined PEG12 linker length for ternary complex formation
Degradation efficiency and linker-dependent optimization
Affinity purification and pull-down assays
Reduced steric hindrance for biotin tag accessibility
Target capture yield and complex purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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